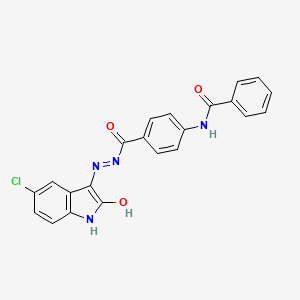

(Z)-N-(4-(2-(5-chloro-2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(Z)-N-(4-(2-(5-chloro-2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamide” is a synthetic compound that has gained significant attention in scientific research. It is a derivative of 2-oxindolin-3-ylidene-indole-3-carbohydrazide and has been developed as a potential anticancer Bcl2 and BclxL inhibitor .

Synthesis Analysis

The synthesis of this compound involves a hot stirred solution of 1H-indole-3-carbohydrazide in glacial acetic acid, to which an equivalent amount of appropriate isatin derivatives is added. The reaction mixture is then heated under reflux for 5-7 hours, and then cooled to room temperature .

Molecular Structure Analysis

The molecular formula of this compound is C22H15ClN4O3 and it has a molecular weight of 418.84. The structure of the synthesized 2-oxindolin-3-ylidene-indole-3-carbohydrazide was confirmed under the basis of spectral and elemental analyses .

Chemical Reactions Analysis

The compound exhibits selective cytotoxicity against colorectal cancer cell lines with high safety to normal fibroblast (HFF-1). It induces apoptosis and inhibits Bcl2 and BclxL expression in a dose-dependent manner .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has shown promising results in anticancer studies. In a study by Alafeefy et al. (2015), novel derivatives of N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamides were synthesized and exhibited remarkable antitumor activity against several cancer cell lines, including Daoy, UW228-2, Huh-7, Hela, and MDA-MB231. These derivatives were found to be more potent than the standard drug CFM-1, indicating their potential as anticancer agents. This study also performed QSAR analysis to further understand the relationship between the structure and anticancer activity (Alafeefy et al., 2015).

Antimicrobial Activity

Patel and Dhameliya (2010) explored the synthesis and biological activity of related compounds, demonstrating that some of the synthesized title compounds exhibited promising antibacterial activities. This suggests their potential utility as antimicrobial agents, which could be explored further in drug development processes (Patel & Dhameliya, 2010).

Antioxidant Activities

The antioxidant potential of certain derivatives has also been investigated. Gudipati et al. (2011) synthesized a series of N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives, which were evaluated for their antioxidant activities. The study found that compounds with substitutions at the C5 position showed more potent antioxidant activities, indicating the significance of structural modifications on their biological activities (Gudipati et al., 2011).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-benzamido-N-[(5-chloro-2-hydroxy-1H-indol-3-yl)imino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN4O3/c23-15-8-11-18-17(12-15)19(22(30)25-18)26-27-21(29)14-6-9-16(10-7-14)24-20(28)13-4-2-1-3-5-13/h1-12,25,30H,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQLIZMKTWTCRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(4-(2-(5-chloro-2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B2592749.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B2592753.png)

![2-(2,4-dichlorophenoxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2592756.png)

![N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide](/img/structure/B2592759.png)